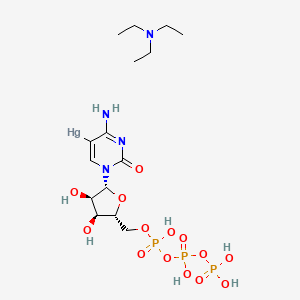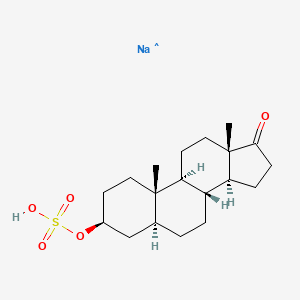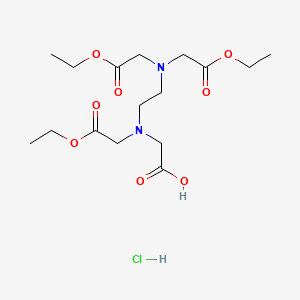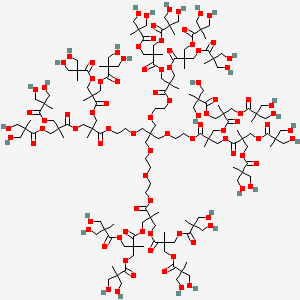
Alh-32-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Alh-32-OH” is a variant of Aluminium Hydroxide . It is an inorganic compound that acts by neutralizing hydrochloric acid in gastric secretions . It is also known as Alane and Alumane .
Synthesis Analysis
Aluminium Hydride (AlH3) can be synthesized using a cost-effective route by reactive milling of commercial AlCl3 and LiH in a neutral ionic liquid . The α-AlH3 nano-composite can be successfully synthesized by this method .
Molecular Structure Analysis
Aluminium Hydride (AlH3) is a binary metal hydride with a high hydrogen volumetric capacity and relatively low hydrogen desorption temperature . The evolution of AlH3 nanoparticles in the thermal decomposition of insensitive energetic materials has been studied .
Chemical Reactions Analysis
Aluminium Hydroxide is amphoteric. In acid, it acts as a Brønsted–Lowry base, neutralizing the acid to yield a salt . In bases, it acts as a Lewis acid by binding hydroxide ions . There are three exothermic stages in the heating process of AlH3: dehydrogenation of AlH3, first oxidation of Al, and second oxidation of Al .
作用机制
生化分析
Biochemical Properties
Alh-32-OH plays a significant role in biochemical reactions due to its multiple hydroxyl groups, which can form hydrogen bonds and interact with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and van der Waals forces. These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability. For instance, this compound can interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall metabolic flux .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogen bonds with biomolecules, leading to changes in their structure and function. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can result in conformational changes in the biomolecules, affecting their function and stability. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression, potentially leading to altered cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. By binding to metabolic enzymes, this compound can influence their catalytic activity, leading to changes in the production and utilization of metabolites. This can result in altered metabolic flux and changes in metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function. This compound can be transported to specific cellular compartments, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it can interact with biomolecules and influence their activity. The localization of this compound can impact its function and effectiveness in modulating cellular processes .
属性
IUPAC Name |
[3-[3-[2-[2-[3-[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxy]-2,2-bis[2-[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxyethoxymethyl]propoxy]ethoxy]ethoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H256O93/c1-127(39-156,40-157)99(188)225-79-147(21,80-226-100(189)128(2,41-158)42-159)119(208)241-71-143(17,72-242-120(209)148(22,81-227-101(190)129(3,43-160)44-161)82-228-102(191)130(4,45-162)46-163)115(204)221-35-31-216-29-30-217-95-155(96-218-32-36-222-116(205)144(18,73-243-121(210)149(23,83-229-103(192)131(5,47-164)48-165)84-230-104(193)132(6,49-166)50-167)74-244-122(211)150(24,85-231-105(194)133(7,51-168)52-169)86-232-106(195)134(8,53-170)54-171,97-219-33-37-223-117(206)145(19,75-245-123(212)151(25,87-233-107(196)135(9,55-172)56-173)88-234-108(197)136(10,57-174)58-175)76-246-124(213)152(26,89-235-109(198)137(11,59-176)60-177)90-236-110(199)138(12,61-178)62-179)98-220-34-38-224-118(207)146(20,77-247-125(214)153(27,91-237-111(200)139(13,63-180)64-181)92-238-112(201)140(14,65-182)66-183)78-248-126(215)154(28,93-239-113(202)141(15,67-184)68-185)94-240-114(203)142(16,69-186)70-187/h156-187H,29-98H2,1-28H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLGBFSIFJFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCCOCCOCC(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)(COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COCCOC(=O)C(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H256O93 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746210 |
Source


|
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3607.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326794-48-3 |
Source


|
| Record name | PUBCHEM_71310496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)
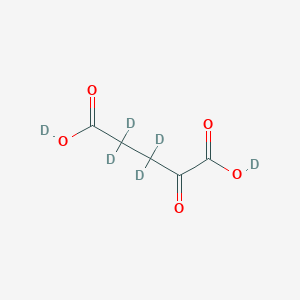
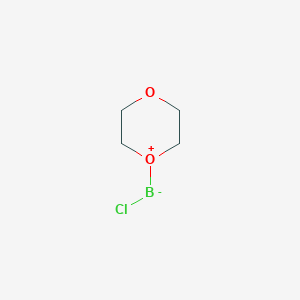
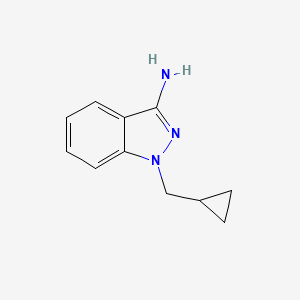
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)
